

# 2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene physicochemical properties

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## Compound of Interest

**Compound Name:** 2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene

**Cat. No.:** B159136

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene** is a versatile organic compound with the molecular formula  $C_{13}H_9ClFNO_3$ .<sup>[1]</sup> It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[2]</sup> Its structure, featuring a nitro group and a chloro group, enhances its reactivity, making it a valuable building block for complex organic synthesis.<sup>[2]</sup> Notably, this compound is recognized as a dual inhibitor of ErbB-1 and ErbB-2 tyrosine kinases, which are pivotal in cell signaling pathways implicated in cancer development.<sup>[3][4]</sup> The fluorobenzyl ether moiety can also increase the lipophilicity of derivative compounds, potentially improving their bioavailability.<sup>[2]</sup> This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action.

## Physicochemical Properties

The fundamental physicochemical characteristics of **2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene** are summarized below. These properties are essential for its handling, characterization, and application in research and development.

Property	Value	Source(s)
IUPAC Name	2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene	<a href="#">[1]</a>
Synonyms	3-Chloro-4-(3-fluorobenzyl)oxy)-nitrobenzene, 2-Chloro-4-nitrophenyl 3-fluorobenzyl ether	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	443882-99-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClFNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	281.67 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
Appearance	White to light yellow powder or crystal	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	99.0 to 103.0 °C	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point (Predicted)	400.5 ± 35.0 °C at 760 mmHg	<a href="#">[5]</a> <a href="#">[7]</a>
Density (Predicted)	1.393 ± 0.06 g/cm <sup>3</sup>	<a href="#">[5]</a> <a href="#">[7]</a>
Purity	≥ 99% (HPLC)	<a href="#">[2]</a>
Storage Conditions	0 - 8 °C, Sealed in dry, Room Temperature	<a href="#">[2]</a> <a href="#">[5]</a>

## Crystallographic Data

The crystal structure of **2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene** has been determined by X-ray diffraction. The molecule crystallizes in a monoclinic system. In the crystal, the two benzene rings are oriented at a dihedral angle of 41.23 (5)°.[\[3\]](#) The structure is stabilized by

intermolecular C-H···O interactions and weak  $\pi$ – $\pi$  stacking between the benzene rings, with a centroid-centroid distance of 3.881 (1) Å.<sup>[3]</sup>

Crystallographic Parameter	Value	Source
Crystal System	Monoclinic	[3]
Space Group	P2 <sub>1</sub> /c	[3]
a	8.3290 (17) Å	[3]
b	12.640 (3) Å	[3]
c	11.875 (2) Å	[3]
$\beta$	96.94 (3)°	[3]
Volume	1241.0 (4) Å <sup>3</sup>	[3]
Z	4	[3]

## Experimental Protocols

### Synthesis

Several synthetic routes for **2-Chloro-1-(3-fluorobenzyl)-4-nitrobenzene** have been reported. Below are detailed methodologies for two common approaches.

Method 1: Williamson Ether Synthesis from 2-chloro-4-nitrophenol<sup>[3]</sup>

This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.

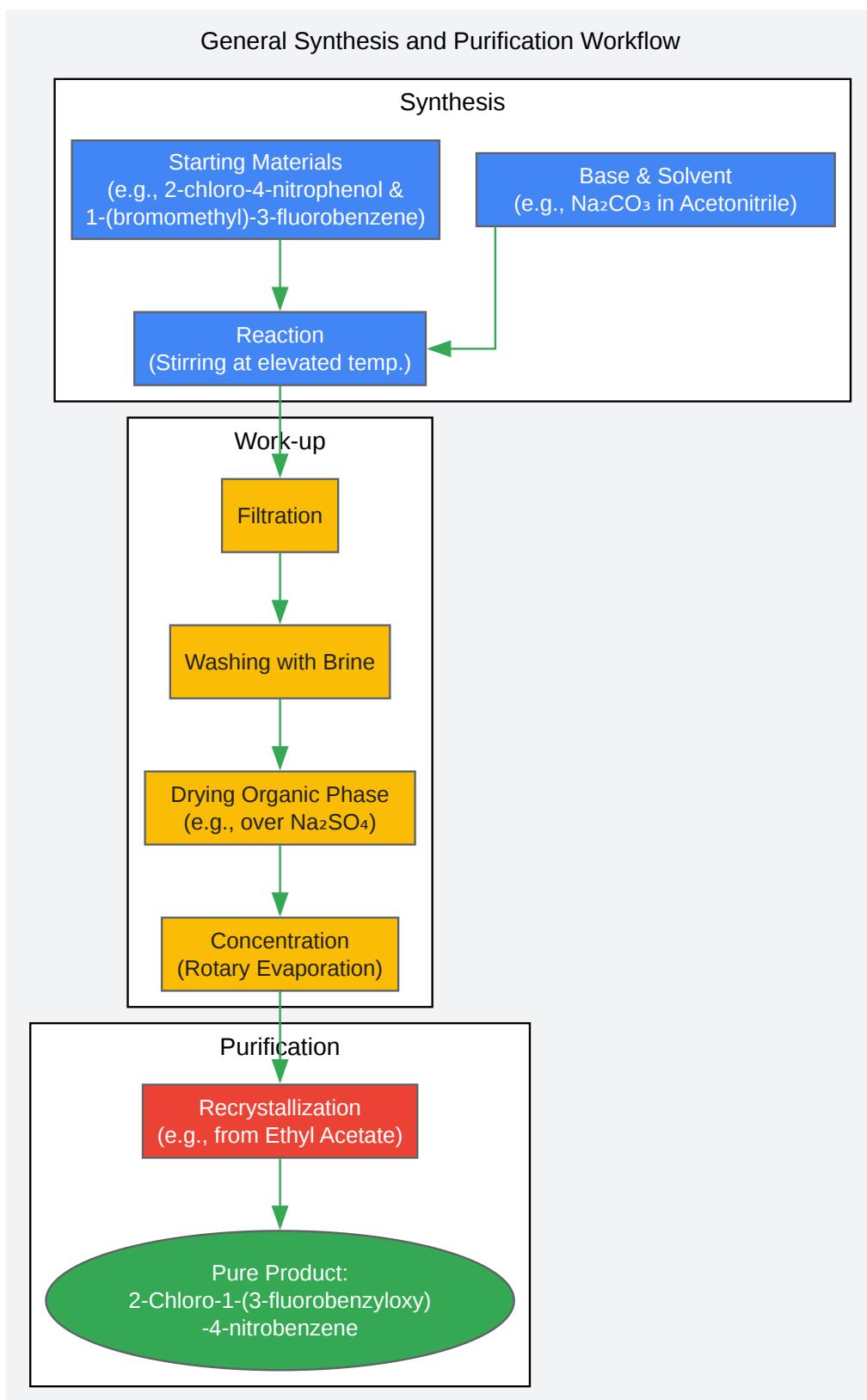
- Reaction Setup: To a solution of 2-chloro-4-nitrophenol (1 mmol) in acetonitrile (25 ml), add sodium carbonate (10 g).
- Addition of Reagent: Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the mixture.
- Reaction Conditions: Stir the reaction mixture at 313 K (40 °C) for 8 hours.

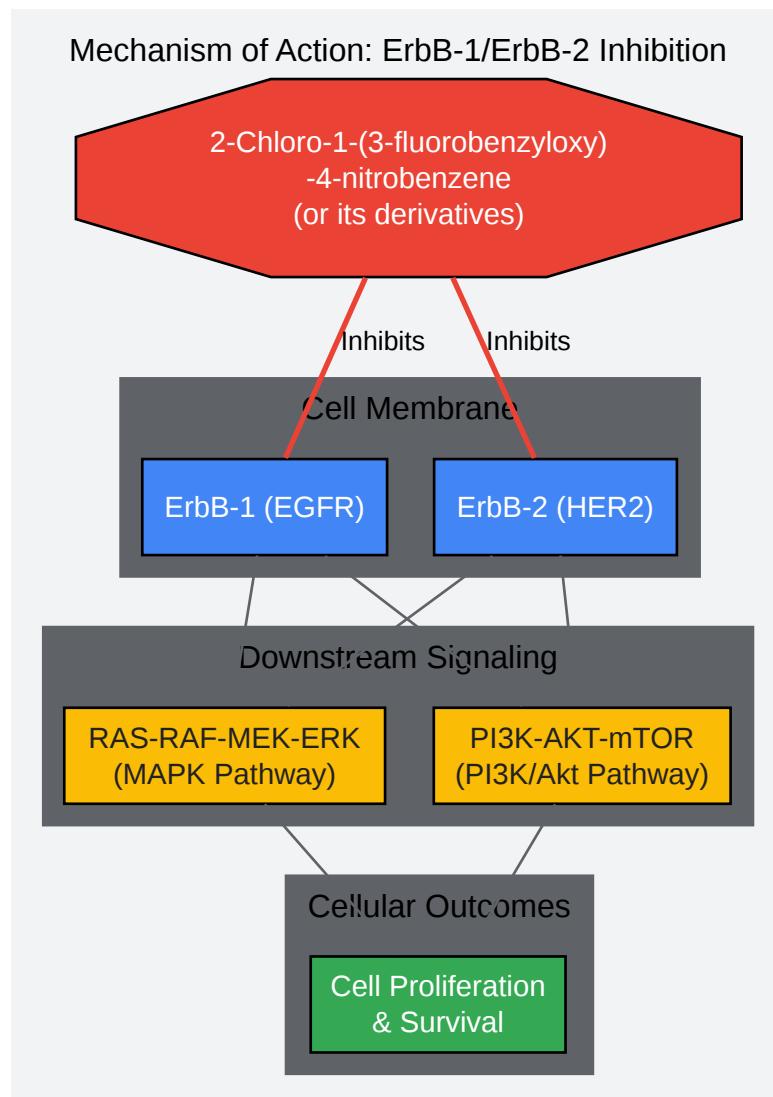
- Work-up: After the reaction is complete, filter off the sodium carbonate. Wash the filtrate with brine.
- Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Crystallize the crude product from ethyl acetate to yield the pure title compound.

Method 2: Nucleophilic Aromatic Substitution from 3-chloro-4-fluoronitrobenzene[5]

This procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.

- Preparation of Alkoxide: Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile (6.0 L). Add potassium hydroxide flakes (85%, 0.16 kg, 1.25 eq.) to the solution. Heat the resulting suspension to 35 °C.
- Addition of Substrate: Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) dissolved in acetonitrile (2.0 L) to the reaction mixture, maintaining the temperature between 35-40 °C.
- Reaction Conditions: Keep the reaction mixture at this temperature for 18 hours.
- Quenching and Isolation: Cool the mixture to 20-25 °C and quench the reaction with water (8 L). Filter the resulting slurry.
- Washing and Drying: Wash the solid product with water (2 x 0.40 L). Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain the final product with a reported yield of 92%.[5]



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